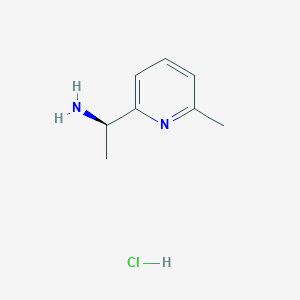
(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an ethanamine group attached to a 6-methylpyridin-2-yl moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylpyridin-2-yl ethanone.
Reduction: The 6-methylpyridin-2-yl ethanone is then reduced to (1R)-1-(6-methylpyridin-2-yl)ethanol using a reducing agent such as sodium borohydride.
Amination: The (1R)-1-(6-methylpyridin-2-yl)ethanol is converted to (1R)-1-(6-methylpyridin-2-yl)ethanamine through an amination reaction using reagents like ammonia or an amine donor.
Hydrochloride Formation: Finally, the free base (1R)-1-(6-methylpyridin-2-yl)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can result in various substituted derivatives.
科学研究应用
(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (1R)-1-(6-methylpyridin-2-yl)ethanol
- (1R)-1-(6-methylpyridin-2-yl)ethanone
- (1R)-1-(6-methylpyridin-2-yl)ethanamine
Comparison: (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its free base or other derivatives, the hydrochloride form is more suitable for applications requiring aqueous solubility.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1 |
InChI 键 |
KTKQMGBEIAANKZ-OGFXRTJISA-N |
手性 SMILES |
CC1=NC(=CC=C1)[C@@H](C)N.Cl |
规范 SMILES |
CC1=NC(=CC=C1)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


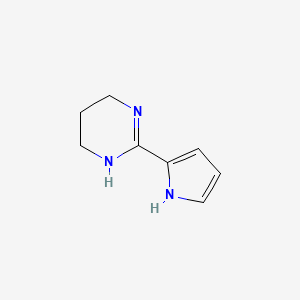



![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
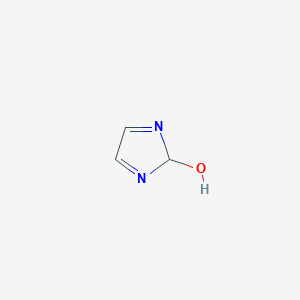
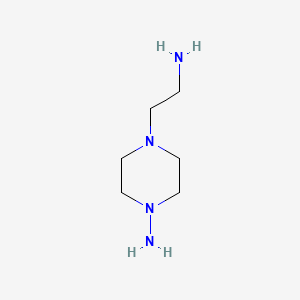
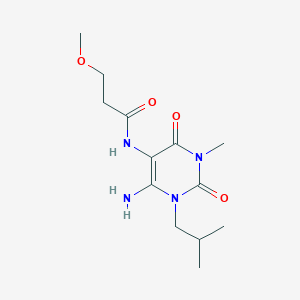



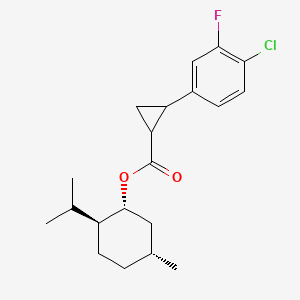
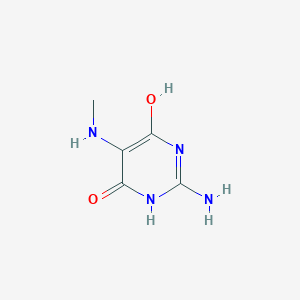
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
